Cas no 1155083-86-5 (methyl 3-(chlorosulfonyl)-5-iodobenzoate)

Methyl 3-(chlorosulfonyl)-5-iodobenzoate is a versatile intermediate in organic synthesis, particularly valued for its reactive functional groups. The chlorosulfonyl moiety enables sulfonamide formation, while the iodo substituent facilitates cross-coupling reactions such as Suzuki or Sonogashira couplings. The methyl ester group provides additional derivatization potential. This compound is useful in pharmaceutical and agrochemical research, where its structural features allow for the efficient construction of complex molecules. Its stability under standard storage conditions and high purity make it a reliable choice for synthetic applications. Proper handling is required due to the reactivity of the chlorosulfonyl group.
methyl 3-(chlorosulfonyl)-5-iodobenzoate structure
1155083-86-5 structure
商品名:methyl 3-(chlorosulfonyl)-5-iodobenzoate
CAS番号:1155083-86-5
MF:C8H6ClIO4S
メガワット:360.553312778473
CID:5176703
PubChem ID:43436759

methyl 3-(chlorosulfonyl)-5-iodobenzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 3-(chlorosulfonyl)-5-iodo-, methyl ester
    • Methyl 3-(chlorosulfonyl)-5-iodobenzoate
    • methyl 3-(chlorosulfonyl)-5-iodobenzoate
    • インチ: 1S/C8H6ClIO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3
    • InChIKey: BGULWIKQSCOSTF-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC(I)=CC(S(Cl)(=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 359.872
  • どういたいしつりょう: 359.872
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.8A^2

methyl 3-(chlorosulfonyl)-5-iodobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-122578-2.5g
methyl 3-(chlorosulfonyl)-5-iodobenzoate
1155083-86-5 95%
2.5g
$2379.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295746-50mg
Methyl 3-(chlorosulfonyl)-5-iodobenzoate
1155083-86-5 95%
50mg
¥6091.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00986939-1g
Methyl 3-(chlorosulfonyl)-5-iodobenzoate
1155083-86-5 95%
1g
¥5971.0 2023-03-01
Enamine
EN300-122578-0.5g
methyl 3-(chlorosulfonyl)-5-iodobenzoate
1155083-86-5 95%
0.5g
$947.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295746-100mg
Methyl 3-(chlorosulfonyl)-5-iodobenzoate
1155083-86-5 95%
100mg
¥9828.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295746-250mg
Methyl 3-(chlorosulfonyl)-5-iodobenzoate
1155083-86-5 95%
250mg
¥16221.00 2024-08-09
Enamine
EN300-122578-0.25g
methyl 3-(chlorosulfonyl)-5-iodobenzoate
1155083-86-5 95%
0.25g
$601.0 2023-06-08
1PlusChem
1P01A41G-2.5g
methyl 3-(chlorosulfonyl)-5-iodobenzoate
1155083-86-5 95%
2.5g
$3003.00 2023-12-26
Enamine
EN300-122578-5000mg
methyl 3-(chlorosulfonyl)-5-iodobenzoate
1155083-86-5 95.0%
5000mg
$3520.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295746-500mg
Methyl 3-(chlorosulfonyl)-5-iodobenzoate
1155083-86-5 95%
500mg
¥20450.00 2024-08-09

methyl 3-(chlorosulfonyl)-5-iodobenzoate 関連文献

methyl 3-(chlorosulfonyl)-5-iodobenzoateに関する追加情報

Exploring the Properties and Applications of Methyl 3-(Chlorosulfonyl)-5-Iodobenzoate (CAS 1155083-86-5)

Methyl 3-(chlorosulfonyl)-5-iodobenzoate (CAS 1155083-86-5) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique sulfonyl chloride and iodo functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, which includes a methyl ester moiety, makes it particularly valuable for constructing complex molecules with precision.

One of the most compelling aspects of methyl 3-(chlorosulfonyl)-5-iodobenzoate is its role in cross-coupling reactions, a topic frequently searched by chemists and researchers. The iodo substituent facilitates palladium-catalyzed reactions, such as the Suzuki-Miyaura or Sonogashira couplings, which are pivotal in creating carbon-carbon bonds. These reactions are widely used in the synthesis of biologically active compounds, aligning with the growing demand for novel drug candidates and green chemistry methodologies.

In recent years, the compound has also been explored for its potential in organic electronics and photovoltaic materials. Researchers are investigating how its electron-withdrawing properties can enhance the performance of organic semiconductors, a hot topic in renewable energy discussions. This aligns with the increasing interest in sustainable technologies and energy-efficient materials, which dominate search trends in scientific communities.

Another area where methyl 3-(chlorosulfonyl)-5-iodobenzoate shines is in the development of high-performance polymers. Its reactive chlorosulfonyl group allows for the introduction of sulfonamide linkages, which are critical for creating thermally stable and mechanically robust materials. This application is particularly relevant to industries focused on advanced coatings and aerospace materials, addressing the need for lightweight yet durable components.

From a synthetic perspective, the compound’s stability under various conditions makes it a reliable choice for multi-step synthesis. Its compatibility with Grignard reagents and lithium-based nucleophiles further expands its utility in constructing heterocyclic frameworks, a common query among organic chemists. This versatility is why CAS 1155083-86-5 frequently appears in patent literature and academic journals.

Environmental and safety considerations are also paramount when discussing methyl 3-(chlorosulfonyl)-5-iodobenzoate. While the compound is not classified as hazardous under standard regulations, proper handling protocols are essential due to its reactive functional groups. This aligns with the broader industry shift toward responsible chemical management and lab safety best practices, topics that resonate with professionals and students alike.

In conclusion, methyl 3-(chlorosulfonyl)-5-iodobenzoate (CAS 1155083-86-5) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and sustainable technology. Its unique structural features and reactivity profile make it a valuable asset in modern synthetic chemistry, addressing both academic and industrial challenges. As research continues to evolve, this compound is poised to play an even greater role in innovation-driven fields.

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